molecular formula C14H11ClO3 B6403265 3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261998-59-7

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6403265
CAS RN: 1261998-59-7
M. Wt: 262.69 g/mol
InChI Key: VJDIZVZWYXERAP-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methylphenyl)-5-hydroxybenzoic acid (CMMHBA) is a chemical compound with a molecular formula of C10H9ClO3. It is a white, crystalline solid that is soluble in water, alcohol, and ether. CMMHBA is widely used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and in the production of pharmaceuticals and cosmetics. CMMHBA is also known as 3-chloro-4-methylbenzoic acid (CMB) and 4-chloro-3-methylbenzoic acid (CMBA).

Mechanism of Action

The mechanism of action of CMMHBA is not fully understood. However, it is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells and tissues. Additionally, CMMHBA has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids and cholesterol.
Biochemical and Physiological Effects
CMMHBA has been shown to have several biochemical and physiological effects. In animal studies, CMMHBA has been shown to reduce inflammation, reduce oxidative stress, and improve immune function. Additionally, CMMHBA has been shown to reduce the risk of cancer and cardiovascular disease.

Advantages and Limitations for Lab Experiments

CMMHBA has several advantages for use in laboratory experiments. It is a non-toxic compound and is readily available. Additionally, CMMHBA is relatively stable and can be stored for extended periods of time. However, CMMHBA is also a relatively weak acid and can be easily neutralized by bases.

Future Directions

The future directions for CMMHBA research include further investigation into its anti-inflammatory, anti-oxidative, and immunomodulatory effects. Additionally, further research is needed to understand the mechanism of action of CMMHBA and its implications for human health. Additionally, CMMHBA could be used to develop new pharmaceuticals, cosmetics, and other products. Finally, further research is needed to assess the safety and efficacy of CMMHBA for clinical use.

Synthesis Methods

CMMHBA can be synthesized by reacting 3-chloro-4-methylphenol with hydroxybenzoic acid in the presence of a base catalyst. This reaction is known as the Fischer esterification reaction. The reaction is carried out at a temperature of 70-80°C in an inert atmosphere. The base catalyst used is usually sodium hydroxide or potassium hydroxide. The reaction is complete when the pH of the reaction mixture reaches 7.0.

Scientific Research Applications

CMMHBA has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a stabilizer for enzymes. CMMHBA has also been used in the synthesis of pharmaceuticals and cosmetics. Additionally, it has been used as a protective agent for DNA and RNA molecules, and as a fluorescent dye for fluorescence microscopy.

properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-2-3-9(7-13(8)15)10-4-11(14(17)18)6-12(16)5-10/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDIZVZWYXERAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690294
Record name 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261998-59-7
Record name 3'-Chloro-5-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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